ethyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate
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Overview
Description
Ethyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate is an organic compound that features a furan ring, an iodobenzoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Iodobenzoyl Group: This step can be achieved through an acylation reaction using 2-iodobenzoic acid and a suitable coupling reagent like DCC (dicyclohexylcarbodiimide).
Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The iodobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-3-(furan-2-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoate: Similar structure but with a bromine atom instead of iodine.
Ethyl (E)-3-(furan-2-yl)-2-[(2-chlorobenzoyl)amino]prop-2-enoate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in ethyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate can impart unique reactivity and properties compared to its bromine and chlorine analogs. This can affect its behavior in chemical reactions and its interactions in biological systems.
Properties
IUPAC Name |
ethyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO4/c1-2-21-16(20)14(10-11-6-5-9-22-11)18-15(19)12-7-3-4-8-13(12)17/h3-10H,2H2,1H3,(H,18,19)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLHYODSOLJTOL-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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